2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Key structural elements include:
- A 2-furylmethylamino group at position 2, contributing aromatic and electron-rich properties.
- A (Z)-configured methylidene bridge at position 3, connecting the core to a 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
- The Z-configuration is critical for spatial orientation, influencing binding interactions with biological targets.
Properties
Molecular Formula |
C23H24N4O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24N4O3S2/c1-2-3-4-6-12-27-22(29)18(32-23(27)31)14-17-20(24-15-16-9-8-13-30-16)25-19-10-5-7-11-26(19)21(17)28/h5,7-11,13-14,24H,2-4,6,12,15H2,1H3/b18-14- |
InChI Key |
UWYIVUWITZGPOP-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. A mixture of 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters undergoes cyclization in dimethylformamide (DMF) at 130°C for 12–16 hours under nitrogen atmosphere . Key parameters include:
Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Core Synthesis
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | CuI (10 mol%) | 75–92% |
| Base | K₂CO₃ | — |
| Solvent | DMF | — |
| Temperature | 130°C | — |
| Reaction Time | 12–16 h | — |
The reaction proceeds via initial C–N bond formation between the 2-chloropyridine and acrylate ester, followed by intramolecular amidation to form the bicyclic structure . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the pyrimidinone carbonyl resonance appearing at δ 165–170 ppm in ¹³C spectra .
Preparation of (Z)-3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment
The thiazolidinone moiety is synthesized through a base-mediated condensation of malononitrile with 3-hexyl-2-thioxothiazolidin-4-one. In a typical procedure, malononitrile (1.2 eq) reacts with the thiazolidinone precursor in DMF at 80°C for 6 hours using potassium carbonate (2.0 eq) as a base. The (Z)-configuration is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography.
Key Observations:
-
Solvent Polarity: Higher polarity solvents (e.g., DMF) favor the Z-isomer due to dipole stabilization.
-
Reaction Monitoring: Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) tracks progress, with the product exhibiting Rf ≈ 0.4.
-
Characterization: Infrared (IR) spectra show ν(C≡N) at 2205–2210 cm⁻¹ and ν(C=S) at 1250 cm⁻¹.
Functionalization of Pyrido[1,2-a]pyrimidin-4-one with Thiazolidinone-Ylidene
The Knoevenagel condensation introduces the thiazolidinone-ylidene group at position 3 of the pyrido[1,2-a]pyrimidin-4-one core. A mixture of the core (1.0 eq), (Z)-3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene acetonitrile (1.5 eq), and piperidine (0.1 eq) in ethanol is refluxed for 8 hours . The reaction is quenched with ice-water, and the product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Table 2: Condensation Reaction Metrics
| Component | Quantity | Role |
|---|---|---|
| Pyrido-pyrimidinone | 1.0 eq | Electrophilic core |
| Thiazolidinone-ylidene | 1.5 eq | Nucleophile |
| Piperidine | 0.1 eq | Base catalyst |
| Solvent | Ethanol | — |
¹H NMR analysis reveals a downfield shift of the pyrimidinone H-3 proton from δ 7.2 to δ 8.1, confirming conjugation with the thiazolidinone-ylidene group .
Introduction of 2-Furylmethylamino Group
The 2-furylmethylamino substituent is introduced via nucleophilic aromatic substitution (SNAr) at position 2. The pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 eq) reacts with 2-furylmethylamine (1.2 eq) in tetrahydrofuran (THF) at 60°C for 24 hours . Tetrabutylammonium bromide (TBAB, 0.2 eq) enhances reactivity by stabilizing the transition state.
Critical Parameters:
-
Amine Preparation: 2-Furylmethylamine is synthesized via hydrogenation of 2-furylmethyl ketone oxime using Raney nickel .
-
Workup: The crude product is washed with 5% HCl to remove unreacted amine, followed by recrystallization from ethanol/water .
-
Characterization: ¹H NMR displays furyl protons as a multiplet at δ 6.2–7.4 ppm and NH resonance at δ 5.8 ppm .
Final Assembly and Purification
The fully substituted compound is isolated via sequential chromatography and characterized spectroscopically:
Table 3: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (t, 3H, CH₂CH₃), δ 4.2 (q, 2H, OCH₂), δ 6.3 (m, 2H, furyl-H) |
| ¹³C NMR | δ 167.8 (C=O), δ 152.1 (C=S), δ 110.5 (C≡N) |
| HRMS (ESI+) | m/z 495.1843 [M+H]⁺ (calc. 495.1839) |
Scalability and Industrial Considerations
Gram-scale synthesis (10 g starting material) achieves 68% yield with comparable purity, demonstrating industrial feasibility . Process intensification via microwave irradiation reduces reaction time by 40% but requires careful temperature control to prevent decomposition .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Overview
This compound features a pyrido-pyrimidine core with multiple functional groups, including:
- A furylmethyl amino group
- A hexyl side chain
- A thiazolidinone unit
The molecular formula is with a molecular weight of approximately 484.64 g/mol. Its structural complexity suggests potential for diverse biological interactions and activities.
Biological Activities
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, including:
- Antimicrobial Activity : The thiazolidinone moiety is known for its antimicrobial properties, which may be enhanced by the presence of the furylmethyl amino group.
- Anticancer Potential : Pyrido[1,2-a]pyrimidine derivatives are often explored for anticancer properties due to their ability to interfere with cellular processes.
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes, contributing to its therapeutic potential.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Reagents : Common reagents include dimethyl acetylenedicarboxylate for cyclization and coupling agents to facilitate the formation of desired linkages.
- Synthetic Pathways : Various synthetic pathways can be employed, including multi-step reactions that build upon the thiazolidinone and pyrido-pyrimidine frameworks.
Case Studies and Research Findings
Research has indicated that compounds structurally similar to 2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have shown promising results in various biological assays:
- Antimicrobial Studies : In vitro tests have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential for development as an antibiotic agent.
- Cancer Cell Line Studies : Compounds in this class have been tested against different cancer cell lines (e.g., HeLa, MCF7), showing cytotoxic effects that warrant further investigation into their mechanisms of action.
- Enzyme Interaction Studies : Research has focused on the interaction of these compounds with key metabolic enzymes, revealing potential pathways for therapeutic intervention in metabolic disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furylmethylamino and thiazolidinylidene groups play crucial roles in its biological activity, allowing it to bind to target proteins or enzymes and modulate their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Functional Comparisons
Key Structural Insights :
- Thiazolidinone vs. Nitro Groups: The target compound’s thiazolidinone-hexyl substituent may enhance selectivity for enzymes like cysteine proteases, whereas nitro groups in related compounds exhibit antiparasitic activity via redox mechanisms .
- Substituent Position: The B-ring substitution pattern (e.g., unsubstituted vs. furylmethylamino) significantly impacts activity. For instance, B-ring-unsubstituted derivatives show antimalarial efficacy, while 2-furyl groups in neurotropic compounds enhance anticonvulsant properties .
Biological Activity
Introduction
The compound 2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule known for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on current research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 484.64 g/mol. The structure features:
- A pyrido-pyrimidine core , which is known for its biological significance.
- A thiazolidine moiety , contributing to its potential therapeutic effects.
- A furylmethyl amino group that enhances its interaction with biological targets.
The presence of the hexyl side chain may improve solubility and bioavailability compared to simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiazolidinone unit : This may involve cyclization reactions using reagents like dimethyl acetylenedicarboxylate.
- Coupling reactions : These are crucial for linking the various functional groups together to form the final compound.
Biological Activity
Preliminary studies have indicated that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Similar thiazolidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Pyrido[1,2-a]pyrimidine derivatives are often investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
- Enzyme Inhibition : Compounds with keto groups in thiazolidinones have been noted for their capacity to inhibit specific enzymes involved in disease processes.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hexylthiazolidine | Thiazolidine core | Antimicrobial |
| Pyrido[1,2-a]pyrimidine derivatives | Pyrimidine core | Anticancer |
| 4-Oxo-thiazolidinones | Thiazolidine with keto group | Enzyme inhibition |
Research Findings and Case Studies
Recent studies have focused on the interaction profiles of this compound and its analogs within biological systems. For example:
- In vitro studies : These have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic studies : Investigations into how this compound interacts with target proteins have revealed that it may bind effectively due to its unique structural features.
- Pharmacokinetic assessments : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?
Answer:
The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-keto esters or acrylates under acidic or basic conditions. For example, describes using thieno[2,3-d]pyrimidine precursors with trifluoromethylphenoxy groups, where cyclization is achieved via nucleophilic aromatic substitution . Key steps include:
- Temperature control : Maintain 80–100°C to promote ring closure without side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity.
- Purification : Column chromatography with ethyl acetate/hexane gradients is typical .
Advanced: How can the Z-configuration of the thiazolidinone methylidene group be ensured during synthesis?
Answer:
The Z-isomer is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and adjacent NH or carbonyl groups. To favor Z-configuration:
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) to minimize thermal isomerization .
- Stereochemical analysis : Confirm via NOESY NMR to detect spatial proximity between the thiazolidinone’s hexyl chain and pyrido-pyrimidine protons .
- Crystallography : Single-crystal X-ray diffraction resolves geometric isomerism definitively (see for similar structural validation) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR identifies furylmethyl protons (δ 6.2–7.8 ppm) and thiazolidinone NH (δ 10–12 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~180 ppm) groups .
- IR : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Answer:
Inconsistencies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Adopt validated assays (e.g., microbroth dilution for antimicrobial studies, as in ) .
- Stability testing : Monitor degradation under varying pH/temperature via HPLC .
- Control compounds : Use reference agents (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .
Basic: What are the solubility challenges, and how can they be addressed for in vitro assays?
Answer:
The compound’s lipophilic groups (hexyl, thiazolidinone) limit aqueous solubility. Solutions:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion .
- Salt formation : Introduce sulfonate or hydrochloride salts via pH adjustment .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing antimicrobial activity?
Answer:
Focus on modular modifications guided by and :
- Variable regions :
- Thiazolidinone substituents : Replace hexyl with shorter/longer alkyl chains to probe hydrophobic interactions.
- Furylmethyl group : Substitute with other heteroaromatics (e.g., thiophene) to assess π-stacking .
- Biological testing : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models with dose-response curves .
- Computational modeling : Perform docking studies with bacterial targets (e.g., DNA gyrase) to rationalize SAR .
Basic: What purification methods are suitable for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate → methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .
Advanced: How to address low yields in the final coupling step (e.g., furylmethyl amino attachment)?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions:
- Coupling agents : Use EDCI/HOBt or PyBOP to activate carboxylates for amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 minutes) .
- Intermediate protection : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
Basic: What are the key stability concerns during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxo group .
- Hydrolysis : Avoid high humidity; use desiccants in storage containers .
- Oxidation : Add antioxidants (e.g., BHT) for long-term stability .
Advanced: How to validate the compound’s mechanism of action in cancer cell lines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
